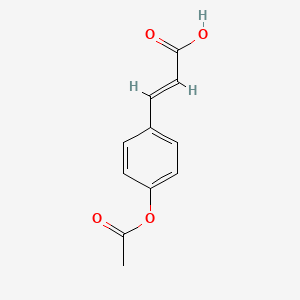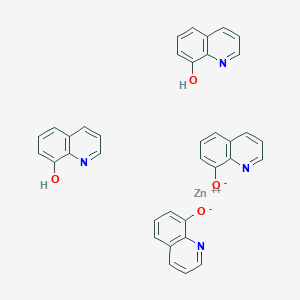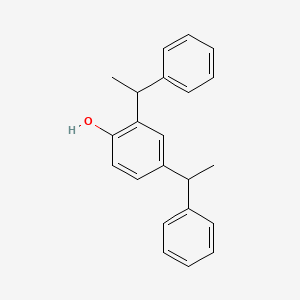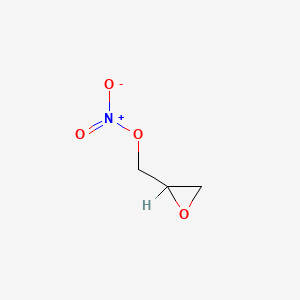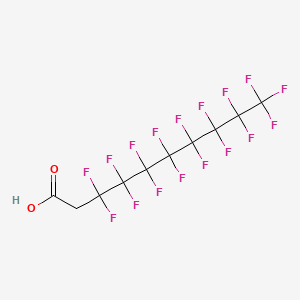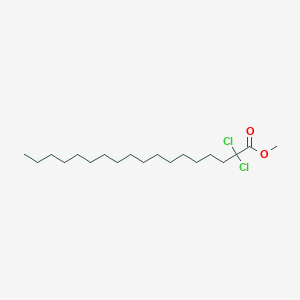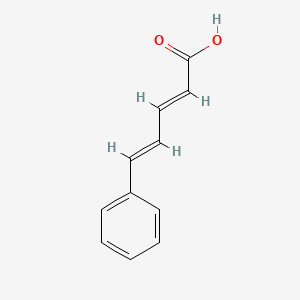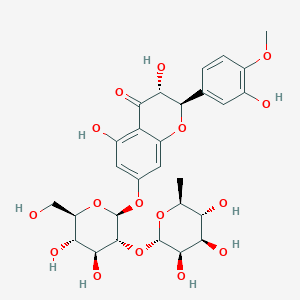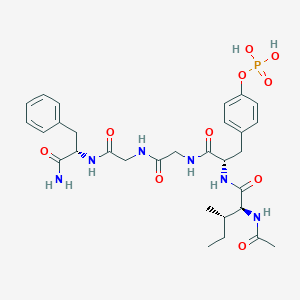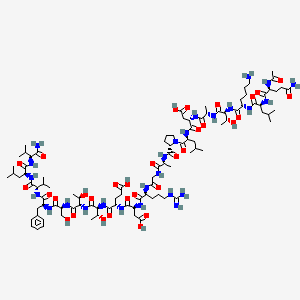
Acetyl-adhesin (1025-1044) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Adhesin (1025-1044) amide is a 20-peptide fragment derived from the cell surface adhesin of Streptococcus pyogenes . This peptide exhibits specific inhibitory effects by preventing the binding of the adhesin to salivary receptors, thereby thwarting the recolonization of Streptococcus pyogenes .
Synthesis Analysis
The peptide is synthesized through custom peptide synthesis methods. Its chemical structure is characterized by the following sequence: Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH₂ .
Applications De Recherche Scientifique
Biofilm Formation in Bacteria
- A study focused on the synthesis and evaluation of inhibitors that target Escherichia coli PgaB, a de-N-acetylase involved in biofilm formation. This research revealed the importance of de-N-acetylation in productive biofilm formation, indicating the potential of acetyl-based compounds in addressing bacterial biofilm-related issues (Chibba et al., 2012).
Protein Structure Analysis
- Another study utilized NMR techniques to determine the solution structure of acetyl skeletal troponin C, an analogue of calcium-binding site III of rabbit skeletal troponin C. This research enhances our understanding of protein structures and interactions in solution (Marsden, Hodges, & Sykes, 1989).
Amine Acetylation Methods
- Research on a cost-effective and simple method for the acetylation of amines using acetic acid and esters as the acyl source was conducted. This methodology can be crucial for synthesizing a range of amides, including acetyl-adhesin compounds (Sanz Sharley & Williams, 2017).
Antibiotic Biosynthesis
- The study of a transglutaminase homologue acting as a condensation catalyst in antibiotic assembly lines demonstrates the role of acetyl-based compounds in the biosynthesis of antibiotics. This research offers insights into novel enzymatic processes and potential antibiotic development (Fortin, Walsh, & Magarvey, 2007).
Formation of Amide Bonds in Prebiotic Chemistry
- Investigating the enzyme-free formation of amide bonds in the absence of condensing agents, this research provides insights into the prebiotic chemical processes, which could be relevant for understanding the origins of life and the role of acetyl groups in early biochemical reactions (Keller, Blöchl, Wächtershäuser, & Stetter, 1994).
Influence on Membrane Dynamics
- A study demonstrated how the peptide N-acetyl-LWYIK-amide affects the reorganization of phosphatidylcholine and cholesterol bilayers to produce cholesterol-rich domains. Such research provides valuable information about the impact of acetyl-based peptides on membrane dynamics and potential biomedical applications (Epand, Sayer, & Epand, 2001).
Assembly Line Analysis in Antibiotic Production
- Exploring the andrimid biosynthetic assembly line, this study sheds light on the role of acetyl groups in antibiotic production, particularly in the formation of amide bonds. The research enhances our understanding of the biochemical pathways involved in antibiotic synthesis (Magarvey, Fortin, Thomas, Kelleher, & Walsh, 2008).
Mécanisme D'action
Acetyl-Adhesin (1025-1044) amide acts as an antimicrobial peptide . It specifically inhibits the binding of the adhesin to salivary receptors, which is crucial for the initial step of microbial infection. By disrupting this interaction, it prevents Streptococcus pyogenes from adhering to mucosal surfaces and thus impedes its colonization .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H160N26O32/c1-44(2)36-60(112-82(141)58(107-54(16)128)29-31-68(99)129)85(144)109-57(26-20-21-33-98)83(142)120-75(51(13)125)93(152)106-50(12)80(139)111-63(40-71(133)134)87(146)116-65(38-46(5)6)96(155)123-35-23-28-67(123)91(150)105-49(11)79(138)104-42-69(130)108-56(27-22-34-103-97(101)102)81(140)114-64(41-72(135)136)86(145)110-59(30-32-70(131)132)84(143)121-77(53(15)127)95(154)122-76(52(14)126)94(153)117-66(43-124)90(149)113-62(39-55-24-18-17-19-25-55)89(148)119-74(48(9)10)92(151)115-61(37-45(3)4)88(147)118-73(47(7)8)78(100)137/h17-19,24-25,44-53,56-67,73-77,124-127H,20-23,26-43,98H2,1-16H3,(H2,99,129)(H2,100,137)(H,104,138)(H,105,150)(H,106,152)(H,107,128)(H,108,130)(H,109,144)(H,110,145)(H,111,139)(H,112,141)(H,113,149)(H,114,140)(H,115,151)(H,116,146)(H,117,153)(H,118,147)(H,119,148)(H,120,142)(H,121,143)(H,122,154)(H,131,132)(H,133,134)(H,135,136)(H4,101,102,103)/t49-,50-,51+,52+,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,77-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAVCXZIWKARNJ-FXDJZKMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H160N26O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2202.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

